![molecular formula C21H21N3O2 B2869486 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941892-29-1](/img/structure/B2869486.png)
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
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Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Biological Activity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound notable for its potential biological activities. This compound integrates a pyrrolidinone structure with an oxadiazole moiety, which is known to enhance biological interactions. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O2, with a molecular weight of 350.42 g/mol. The compound features:
- Pyrrolidinone core : Known for versatility in medicinal chemistry.
- Oxadiazole ring : Associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions that create the oxadiazole and pyrrolidine components. The detailed synthetic pathway often requires careful optimization to achieve high yields and purity.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor growth in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential based on structural analogs.
Antimicrobial Activity
Compounds with oxadiazole moieties have been evaluated for antimicrobial properties. Preliminary data suggest that this compound may interact with bacterial enzymes or cell membranes, leading to antimicrobial effects. Further studies are needed to quantify these effects and establish mechanisms.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Research has indicated that similar compounds can modulate enzymatic pathways involved in disease processes, which could be a promising area for future investigation.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence its potency and selectivity:
Compound | Structure Features | Unique Properties |
---|---|---|
This compound | Oxadiazole + Pyrrolidinone | Potential anticancer and antimicrobial activity |
(3,4-Dichlorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | Dichlorophenyl group | Enhanced reactivity due to electronegative chlorine atoms |
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo...) | Thioxo group | Notable antioxidant properties |
Case Studies
A recent study evaluated a series of pyrrolidine derivatives for their antiproliferative effects against human cancer cell lines. One derivative demonstrated significant activity with an IC50 value below 10 µM against several lines, indicating that structural modifications can lead to enhanced biological effects .
Another study focused on the interaction of similar compounds with specific receptors involved in cell signaling pathways. This highlighted the potential of such compounds in targeting diseases mediated by these pathways .
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14(2)15-8-10-18(11-9-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-3-5-7-16/h3-11,14,17H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSEIUBUSXSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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